molecular formula C₇H₁₁D₃O₆ B1158428 3-O-Methyl-D-glucopyranose-d3

3-O-Methyl-D-glucopyranose-d3

Cat. No.: B1158428
M. Wt: 197.2
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Methyl-D-glucopyranose-d3 is a deuterated derivative of 3-O-methyl-D-glucopyranose, where three hydrogen atoms in the methyl group are replaced with deuterium (²H). Its molecular formula is C₇H₁₁D₃O₆, with a molecular weight of 197.20 g/mol . This compound is structurally characterized by a methyl ether group at the 3-O position of the glucopyranose ring, which imparts metabolic stability compared to unmodified glucose. Deuterium substitution enhances its utility in isotopic tracing, nuclear magnetic resonance (NMR) studies, and pharmacokinetic research, as the isotopic label minimizes metabolic degradation while retaining biochemical activity .

Properties

Molecular Formula

C₇H₁₁D₃O₆

Molecular Weight

197.2

Synonyms

3-O-(Methyl-d3)glucopyranose;  3-O-(Methyl-d3)glucose;  NSC 61740-d3;  NSC 62383-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Substitution Patterns

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substitution Position/Type Key Applications References
3-O-Methyl-D-glucopyranose-d3 C₇H₁₁D₃O₆ 197.20 3-O-methyl, deuterated methyl Isotopic tracer, metabolic studies
4-O-Methyl-D-glucose-d3 C₇H₁₁D₃O₆ 194.18 4-O-methyl, deuterated methyl NMR spectroscopy, reference standard
Methyl α-D-glucopyranoside C₇H₁₄O₆ 194.18 1-O-methyl (anomeric position) Synthesis intermediate, glycobiology
Chlorozotocin C₉H₁₆ClN₃O₈ 329.69 2-O-(3-(2-chloroethyl)nitrosourea) Antitumor agent with reduced myelotoxicity
3-Deoxy-3-methylene-D-glucopyranose C₇H₁₀O₅ 174.15 3-deoxy, 3-methylene Synthetic precursor for nucleoside analogs

Key Findings:

Positional Isomerism: 3-O-Methyl-d3 vs. 4-O-Methyl-d3: The substitution position (3-O vs. 4-O) affects solubility and metabolic pathways. 3-O-methyl derivatives are more resistant to enzymatic cleavage in glycolysis compared to 4-O-methyl analogues . Anomeric Methylation (Methyl α-D-glucopyranoside): Methylation at the 1-O position stabilizes the ring in the α-configuration, making it a precursor for glycosylation reactions .

Deuterium Effects: The deuterated methyl group in 3-O-methyl-d3 increases molecular weight by ~3 g/mol compared to its non-deuterated counterpart (C₇H₁₄O₆: 194.18 g/mol) . Deuterium substitution reduces metabolic turnover, making it ideal for long-term tracer studies in carbohydrate metabolism .

Functional Group Impact: Chlorozotocin: The 2-O-linked nitrosourea group confers alkylating activity, targeting DNA in cancer cells. Its glucose moiety selectively spares bone marrow toxicity, unlike non-glycosylated nitrosoureas like ACNU . 3-Deoxy-3-methylene: The absence of a hydroxyl group at C3 and introduction of a methylene group enhance hydrophobicity, facilitating membrane permeability in drug design .

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